

2-Chloro-3-methylbenzaldehyde CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-methylbenzaldehyde

Cat. No.: B1591033

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-3-methylbenzaldehyde**: Synthesis, Characterization, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of **2-Chloro-3-methylbenzaldehyde** (CAS No. 61563-28-8), a key aromatic aldehyde intermediate in the fine chemical and pharmaceutical industries. We will delve into its core physicochemical properties, detail a validated synthetic pathway with mechanistic insights, and outline standard analytical protocols for structural verification. Furthermore, this guide explores its strategic applications as a precursor in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling guidelines are also provided to ensure its responsible use in a research and development setting.

Core Identification and Significance

2-Chloro-3-methylbenzaldehyde is a disubstituted aromatic aldehyde. The specific arrangement of the chloro, methyl, and formyl groups on the benzene ring makes it a valuable and versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon and the influence of the substituents on the aromatic ring's electron density.

- CAS Number: 61563-28-8[\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: **2-chloro-3-methylbenzaldehyde**[\[2\]](#)
- Molecular Formula: C₈H₇ClO[\[1\]](#)[\[2\]](#)

- Synonyms: 2-Chloro-3-methylbenzaldehyde[1]

Its utility stems from the aldehyde functional group, which readily participates in a variety of chemical transformations such as oxidations, reductions, and condensation reactions, allowing for the construction of more complex molecular architectures.[4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Weight	154.59 g/mol	[1][2][3]
Density	1.2 ± 0.1 g/cm ³	[3]
Boiling Point	228.4 ± 20.0 °C at 760 mmHg	[3]
Flash Point	103.3 ± 12.9 °C	[3]
Solubility	Very slightly soluble (0.17 g/L at 25 °C)	[1]
Physical Form	Solid, Semi-Solid, or Liquid	
LogP	2.79	[3]

Synthesis and Mechanistic Rationale

A common and efficient pathway for the synthesis of **2-Chloro-3-methylbenzaldehyde** involves a two-step process starting from 2-Chloro-3-methylbenzoic acid. This method is favored for its control and selectivity.[6]

Step 1: Reduction of Carboxylic Acid to Primary Alcohol The initial step is the selective reduction of the carboxylic acid to the corresponding benzyl alcohol. Diborane (B₂H₆) in tetrahydrofuran (THF) is an excellent choice for this transformation.

- Causality: Diborane is a highly selective reducing agent for carboxylic acids, effectively converting them to primary alcohols without typically affecting other functional groups on the aromatic ring, such as the chloro group. Its preference over other hydrides like NaBH_4 (which is generally unreactive with carboxylic acids) makes it ideal for this specific conversion.

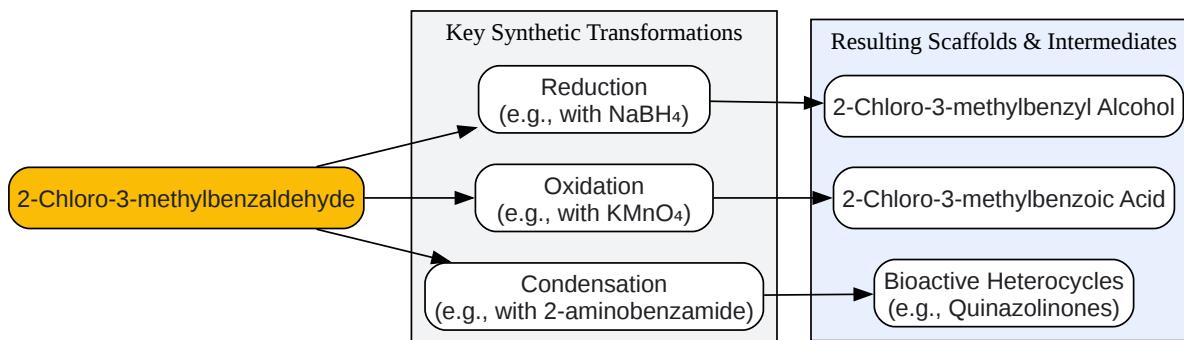
Step 2: Oxidation of Primary Alcohol to Aldehyde The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to the target aldehyde.

- Causality: Activated manganese dioxide (MnO_2) is employed as a mild oxidizing agent.^[4] This choice is critical to prevent over-oxidation of the primary alcohol to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. MnO_2 allows for the selective and high-yield conversion to the desired benzaldehyde.^[4]

Experimental Workflow: Synthesis Protocol

Caption: Synthetic pathway for **2-Chloro-3-methylbenzaldehyde**.

Analytical Characterization


Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information that, when combined, validates the identity and purity of the final compound.

Technique	Expected Observations & Rationale
¹ H NMR	Aldehydic Proton (CHO): A singlet peak around 9.5-10.5 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group. ^[7] Aromatic Protons: Multiple peaks between 7.0-8.0 ppm, with splitting patterns determined by the substitution on the ring. Methyl Protons (CH ₃): A singlet peak around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring. ^[7]
¹³ C NMR	Carbonyl Carbon (C=O): A peak in the highly deshielded region of 190-200 ppm. Aromatic Carbons: Multiple peaks between 120-150 ppm. The carbon attached to the chlorine will show a characteristic shift. Methyl Carbon: A peak in the upfield region, typically around 20 ppm.
FT-IR	C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm ⁻¹ . ^[7] C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm ⁻¹ and 2820 cm ⁻¹ . ^[7] Aromatic C-H Stretch: Peaks just above 3000 cm ⁻¹ . C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm ⁻¹ .
Mass Spec.	Molecular Ion Peak (M ⁺): A peak at m/z corresponding to the molecular weight (154.6 g/mol). An isotopic pattern (M+2) at approximately a 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵ Cl and ³⁷ Cl). Fragmentation: A characteristic loss of the formyl radical (CHO, 29 Da) or a hydrogen atom (1 Da) is expected.

Applications in Drug Development & Research

Substituted benzaldehydes are indispensable intermediates in the synthesis of high-value products, including pharmaceuticals and agrochemicals.^{[4][8]} **2-Chloro-3-methylbenzaldehyde** is no exception, serving as a versatile precursor for more complex molecules.

- **Synthesis of Heterocycles:** The aldehyde group is a key functional handle for building heterocyclic ring systems, which are fundamental scaffolds in medicinal chemistry.^[4] For example, it can undergo condensation reactions with amines or hydrazines to form imines or hydrazone, which can then be cyclized to produce structures like quinolines or quinazolinones.^{[9][10]} The quinazolinone core, in particular, is a privileged structure in drug discovery known for a wide range of pharmacological activities.^[10]
- **Building Block for APIs:** The compound's structure is incorporated into various patented chemical entities, highlighting its role in the discovery and development of novel molecules.^{[2][11]} Electron-deficient aromatic aldehydes, such as those with a chloro substituent, are often effective reactants in complex multi-component reactions used in modern drug discovery.^[12]

[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

Proper handling of **2-Chloro-3-methylbenzaldehyde** is essential due to its potential hazards. The following protocols are derived from its Globally Harmonized System (GHS) classification.

GHS Hazard Classification:[2]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]

Protocol	Guideline	Rationale
Personal Protective Equipment (PPE)	Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.	To prevent skin and eye contact, which can cause irritation and burns. [2] [13]
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. [14] [15]	To prevent respiratory tract irritation. [2]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [13] Consider storage under an inert atmosphere (e.g., nitrogen). [13]	To prevent degradation from moisture and air and to maintain purity.
Spill & Exposure	Skin Contact: Immediately wash with plenty of soap and water and remove contaminated clothing. [11] [13] Eye Contact: Rinse cautiously with water for several minutes. [13] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. [13] [14]	To mitigate the harmful effects as outlined by the H- statements.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	To ensure environmental safety and regulatory compliance.

Conclusion

2-Chloro-3-methylbenzaldehyde, identified by CAS number 61563-28-8, is a chemical intermediate of significant value. Its well-defined physicochemical properties, established

synthetic routes, and clear analytical profile make it a reliable component in multi-step organic synthesis. Its primary utility lies in its role as a precursor for a wide range of complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsoc [chemsoc.com]
- 4. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]
- 5. 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]

- To cite this document: BenchChem. [2-Chloro-3-methylbenzaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591033#2-chloro-3-methylbenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com